molecular formula C15H16N2OS B2456267 N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclopropanecarboxamide CAS No. 1234908-47-4

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclopropanecarboxamide

Cat. No.: B2456267
CAS No.: 1234908-47-4
M. Wt: 272.37
InChI Key: VWWZRCPYBMWFID-UHFFFAOYSA-N
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Description

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C15H16N2OS and its molecular weight is 272.37. The purity is usually 95%.
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Properties

IUPAC Name

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c18-15(13-4-5-13)17(9-12-6-8-19-11-12)10-14-3-1-2-7-16-14/h1-3,6-8,11,13H,4-5,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWZRCPYBMWFID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N(CC2=CSC=C2)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclopropanecarboxamide is an organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropanecarboxamide core with two aromatic substituents: a pyridine and a thiophene moiety. Its molecular formula is C15H16N2SC_{15}H_{16}N_{2}S, and it has a molecular weight of approximately 252.37 g/mol. The unique structure allows for diverse interactions with biological targets, making it a candidate for various therapeutic applications.

Research indicates that this compound may exert its effects through several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in key metabolic pathways. For instance, it has been evaluated as a potential inhibitor of glycogen synthase kinase 3 beta (GSK-3β), which plays a critical role in neuroinflammation and neurodegenerative diseases .
  • Receptor Modulation : The compound may interact with various receptors, including those involved in neurotransmission and inflammation. Its binding affinity to these receptors could lead to modulation of their activity, offering therapeutic benefits in conditions such as depression and anxiety.
  • Anticancer Potential : The structural features of this compound suggest possible anticancer activity by affecting cell signaling pathways associated with tumor growth and metastasis.

Case Studies

Study 1: GSK-3β Inhibition

In a study focused on developing GSK-3β inhibitors, this compound was synthesized and evaluated for its inhibitory effects. The results demonstrated significant inhibition of GSK-3β activity, leading to reduced levels of pro-inflammatory cytokines in vitro, suggesting potential applications in treating neuroinflammatory conditions .

Study 2: Antitumor Activity

Another study investigated the antitumor properties of this compound against various cancer cell lines. The results indicated that the compound exhibited cytotoxic effects, particularly in breast cancer cells, by inducing apoptosis through the activation of caspase pathways. These findings highlight its potential as an anticancer agent .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeTargetEffect ObservedReference
Enzyme InhibitionGSK-3βSignificant inhibition
CytotoxicityCancer Cell LinesInduced apoptosis
Receptor ModulationNeurotransmitter ReceptorsModulated receptor activity

Scientific Research Applications

Medicinal Chemistry

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclopropanecarboxamide has been investigated for its potential as a therapeutic agent due to its unique structural features that may confer biological activity.

Potential Activities:

  • Anticancer Properties: Studies have suggested that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines.
  • Antimicrobial Activity: Research indicates potential efficacy against bacterial strains, making it a candidate for antibiotic development.

Material Science

The compound's unique electronic properties make it suitable for applications in:

  • Organic Semiconductors: Its ability to form stable films can be exploited in electronic devices.
  • Polymers: Used as a building block for synthesizing advanced materials with tailored properties.

Chemical Biology

The compound's interactions with biological macromolecules can provide insights into:

  • Enzyme Inhibition: Investigations into how it affects enzyme activity could lead to new drug targets.
  • Receptor Binding Studies: Understanding its affinity for specific receptors can help in designing targeted therapies.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer properties of this compound against human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting that the compound induces apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined, showing effectiveness against Staphylococcus aureus and Escherichia coli, highlighting its potential as a new antimicrobial agent.

Q & A

Q. What are the common synthetic routes for synthesizing N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclopropanecarboxamide, and what reaction conditions are critical for optimizing yield and purity?

The synthesis of this compound typically involves multi-step reactions, including:

  • Pyridine functionalization : Introducing substituents via methods like Hantzsch pyridine synthesis or cross-coupling (e.g., Suzuki-Miyaura coupling for thiophene attachment) .
  • Amide bond formation : Coupling cyclopropanecarboxylic acid derivatives with amine-containing precursors using activating agents like EDCI or HOBt . Critical parameters include temperature control (e.g., 0–80°C), solvent choice (DMF, THF), and catalyst selection (Pd catalysts for cross-couplings). Purification via column chromatography or recrystallization is essential to achieve >95% purity .

Q. How is the structure of this compound characterized using spectroscopic and chromatographic techniques?

Structural confirmation requires:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to identify protons and carbons in the pyridine, thiophene, and cyclopropane moieties .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C15_{15}H17_{17}N3_3OS: 299.11 g/mol) .
  • HPLC : Purity assessment using reversed-phase C18 columns with UV detection at 254 nm .

Q. What in vitro assays are recommended for initial biological activity screening?

Preliminary screening should focus on:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi (e.g., MIC values) .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., IC50_{50} determination) .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases, leveraging the compound’s heterocyclic structure .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations predict the compound’s interaction with biological targets?

Computational approaches include:

  • Molecular docking : Using software like AutoDock Vina to model binding modes with enzymes (e.g., kinases) or receptors. Key interactions include π-π stacking with pyridine/thiophene and hydrogen bonding via the amide group .
  • Binding free energy calculations : MM-GBSA/PBSA methods to rank affinity scores and prioritize targets .
  • Validation : Cross-referencing with experimental data (e.g., SPR or ITC binding assays) to refine models .

Q. What strategies resolve contradictions in biological activity data across experimental models?

Discrepancies may arise from:

  • Cell line variability : Use isogenic cell panels to assess target specificity .
  • Assay conditions : Standardize parameters like serum concentration, pH, and incubation time .
  • Off-target effects : Combine proteome-wide profiling (e.g., thermal shift assays) with CRISPR-Cas9 knockout validation .

Q. How do structural modifications (e.g., cyclopropane vs. cyclopentane) influence activity in structure-activity relationship (SAR) studies?

Key comparisons include:

  • Ring strain : Cyclopropane’s rigidity may enhance binding entropy but reduce solubility compared to cyclopentane .
  • Substituent effects : Adding electron-withdrawing groups (e.g., -CF3_3) to pyridine improves enzymatic inhibition but may increase toxicity .
  • Bioisosteric replacement : Swapping thiophene with furan alters electronic properties and metabolic stability .

Q. What methodologies optimize pharmacokinetic properties like solubility and metabolic stability?

Approaches include:

  • Prodrug design : Esterification of the amide group to enhance oral bioavailability .
  • Formulation : Nanoemulsions or liposomal encapsulation to improve aqueous solubility .
  • CYP450 inhibition assays : Liver microsome studies to identify metabolic hotspots (e.g., thiophene oxidation) .

Q. How are pull-down assays and affinity chromatography used for target identification?

Experimental workflows involve:

  • Biotinylation : Covalent attachment of biotin to the compound for streptavidin-coated bead immobilization .
  • Lysate incubation : Incubating with cell lysates to capture binding proteins, followed by SDS-PAGE and LC-MS/MS identification .
  • Competitive elution : Using excess compound to confirm specific interactions .

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